molecular formula C19H17N3O4 B8341339 6-Amino-3-benzyl-1-[3-(methoxycarbonyl)phenyl]uracil

6-Amino-3-benzyl-1-[3-(methoxycarbonyl)phenyl]uracil

Cat. No. B8341339
M. Wt: 351.4 g/mol
InChI Key: MDPHHQZHVYVCSX-UHFFFAOYSA-N
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Patent
US05821366

Procedure details

1-Benzyl-1-(cyanoacetyl)-3-[3-(methoxycarbonyl)phenyl]urea (3.51 g) was dissolved in dichloromethane (50 ml) and triethylamine (1.52 g) added. The mixture was stirred for one hour at room temperature and the product filtered off and washed with dichloromethane. Yield=3.16 g.
Name
1-Benzyl-1-(cyanoacetyl)-3-[3-(methoxycarbonyl)phenyl]urea
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([C:22](=[O:26])[CH2:23][C:24]#[N:25])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH:13]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C>ClCCl>[NH2:25][C:24]1[N:11]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH:13]=2)[C:9](=[O:10])[N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:22](=[O:26])[CH:23]=1

Inputs

Step One
Name
1-Benzyl-1-(cyanoacetyl)-3-[3-(methoxycarbonyl)phenyl]urea
Quantity
3.51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(=O)NC1=CC(=CC=C1)C(=O)OC)C(CC#N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC(N(C(N1C1=CC(=CC=C1)C(=O)OC)=O)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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